Product packaging for Diethylene glycol monooleate(Cat. No.:CAS No. 106-12-7)

Diethylene glycol monooleate

Cat. No.: B086841
CAS No.: 106-12-7
M. Wt: 370.6 g/mol
InChI Key: PHDVPEOLXYBNJY-KTKRTIGZSA-N
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Description

Contextualization of Monooleate Esters in Contemporary Chemical Science

Monooleate esters, derived from the reaction of oleic acid with an alcohol, are a vital class of fatty acid esters with extensive use across various industries. multichemexports.comesteem-india.com Their importance stems from their amphiphilic nature, possessing both a water-attracting (hydrophilic) head and an oil-attracting (lipophilic) tail. This dual characteristic allows them to act as effective surfactants, emulsifiers, and lubricants. multichemexports.comesteem-india.com

In contemporary chemical science, research into fatty acid esters is driven by the demand for biodegradable and sustainably sourced materials. fortunebusinessinsights.com Oleic acid, a monounsaturated fatty acid abundant in vegetable and animal fats, serves as a renewable feedstock for these esters. multichemexports.comresearchgate.net The versatility of monooleate esters is evident in their wide range of applications, including personal care products, pharmaceuticals, food processing, and industrial lubricants. multichemexports.comfortunebusinessinsights.comontosight.ai The ongoing exploration of novel fatty acid esters, including modifications to the alcohol group, continues to expand their functional properties and applications. nih.gov

Significance of Diethylene Glycol Monooleate in Specialized Applications Research

This compound (DEGMO) is a nonionic surfactant synthesized from diethylene glycol and oleic acid. vicchem.com Its unique molecular structure, which combines a hydrophilic diethylene glycol head with a lipophilic oleic acid tail, imparts valuable emulsifying properties, enabling the stabilization of both water-in-oil and oil-in-water emulsions. vicchem.comchemicalbook.com This characteristic is particularly crucial in the formulation of a wide array of products.

Research into DEGMO is significant due to its specialized applications across several industries:

Cosmetics and Personal Care: DEGMO functions as an emulsifier, thickener, and emollient in creams, lotions, and other skincare products. vicchem.comontosight.ai

Pharmaceuticals: It is utilized as an excipient in topical drug formulations and ointments to enhance the stability and delivery of active ingredients. ontosight.ai

Industrial Applications: DEGMO is employed as an emulsifier in the manufacturing of paints, coatings, and inks. chemicalbook.comlookchem.com It also serves as a lubricant and defoamer in textile and paper processing. vicchem.comguidechem.com Its use as a lubricating agent is also explored in metalworking fluids. guidechem.com

The compound's low toxicity and biodegradability further enhance its significance in research, positioning it as a more environmentally friendly alternative to some traditional surfactants. vicchem.com

Scope and Research Objectives for this compound Studies

The primary objectives of research on this compound are centered on its synthesis, characterization, and the optimization of its performance in various applications. Key areas of investigation include:

Synthesis and Characterization: A common laboratory method for synthesizing DEGMO is the acid-catalyzed Fischer esterification of diethylene glycol with oleic acid. Research focuses on optimizing reaction conditions to maximize yield and purity, as well as developing more efficient and environmentally benign catalytic processes. nih.govresearchgate.net Characterization often involves analytical techniques such as High-Performance Liquid Chromatography (HPLC) to analyze the compound and its impurities. sielc.com

Application-Specific Performance: Studies aim to understand how DEGMO's properties, such as its Hydrophile-Lipophile Balance (HLB), influence its effectiveness as an emulsifier, lubricant, or dispersant in specific formulations. vicchem.com For example, research explores its ability to form stable emulsions in cosmetic creams or its lubricating properties in industrial cutting fluids. guidechem.comgoogle.com

Comparative Analysis: Research often involves comparing the performance of DEGMO with other surfactants, such as polyethylene (B3416737) glycol (PEG) esters or sorbitan (B8754009) esters, to identify the most suitable compound for a particular application based on factors like emulsion stability, viscosity modification, and cost-effectiveness.

These research efforts are crucial for expanding the utility of this compound and developing new and improved products across a range of industries.

PropertyValueSource
Chemical Formula C22H42O4 guidechem.com
CAS Number 106-12-7 sielc.com
Molecular Weight 370.574 g/mol guidechem.com
Appearance Clear red/brown liquid vicchem.com
HLB Value Approximately 5-12 vicchem.com
Solubility Soluble in most oils vicchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O4 B086841 Diethylene glycol monooleate CAS No. 106-12-7

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h9-10,23H,2-8,11-21H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDVPEOLXYBNJY-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051541
Record name Diethylene glycol monooleate
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Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 2-(2-hydroxyethoxy)ethyl ester
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CAS No.

106-12-7
Record name 2-(2-Hydroxyethoxy)ethyl (9Z)-9-octadecenoate
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Record name Diethylene glycol monooleate
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Record name 9-Octadecenoic acid (9Z)-, 2-(2-hydroxyethoxy)ethyl ester
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Record name Diethylene glycol monooleate
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Record name 2-(2-hydroxyethoxy)ethyl monooleate
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Record name DIETHYLENE GLYCOL MONOOLEATE
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Synthetic Methodologies for Diethylene Glycol Monooleate

Esterification Reaction Pathways for Diethylene Glycol Monooleate Production

The principal route for producing this compound is the direct esterification of diethylene glycol with oleic acid. This reaction involves the carboxyl group (-COOH) of oleic acid reacting with one of the hydroxyl groups (-OH) of diethylene glycol to form an ester linkage (-COO-) and a molecule of water as a byproduct.

The reaction is reversible, and to drive the equilibrium towards the formation of the monoester, water is typically removed from the reaction mixture as it is formed. Key factors influencing the reaction include temperature, the molar ratio of reactants, and the presence of a catalyst. To favor the production of the monooleate and minimize the formation of the diester byproduct, a 1:1 molar ratio of oleic acid to diethylene glycol is often used, though a slight excess of diethylene glycol may be employed.

Catalytic Approaches in this compound Synthesis

Catalysts are widely used to increase the rate of the esterification reaction, allowing it to proceed under less extreme temperature and pressure conditions and in a shorter timeframe. These catalytic methods can be broadly categorized into homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. For the synthesis of this compound, strong mineral acids are the most common homogeneous catalysts. atamankimya.com These catalysts function by protonating the carbonyl oxygen of the oleic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of diethylene glycol.

Commonly used homogeneous catalysts include:

Sulfuric Acid (H₂SO₄): A strong and effective catalyst, typically used in concentrations of 0.1–5% by weight relative to the reactants.

p-Toluenesulfonic Acid (p-TSA): Another strong acid catalyst that is often preferred due to its solid nature, which can make handling easier than liquid acids. atamankimya.com

Phosphoric Acid (H₃PO₄): A milder acid catalyst used in the process.

The reaction is generally conducted at temperatures between 120–150°C under reflux to facilitate the removal of water and shift the equilibrium towards the product. While effective, homogeneous catalysts present challenges, including the need for neutralization of the acidic catalyst in the final product and potential corrosion of equipment. atamankimya.com

Comparison of Homogeneous Catalysts for Esterification

CatalystTypical ConcentrationReaction TemperatureKey Characteristics
Sulfuric Acid (H₂SO₄)0.1–5 wt%120–160°CHigh activity, corrosive, requires neutralization. atamankimya.com
p-Toluenesulfonic Acid (p-TSA)1–5 wt%120–150°CSolid, effective, requires neutralization. atamankimya.com
Phosphoric Acid (H₃PO₄)1–5 wt%120–150°CMilder acid, less corrosive than H₂SO₄.

Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach offers significant advantages, including easy separation of the catalyst from the reaction products by simple filtration, potential for catalyst regeneration and reuse, and often milder reaction conditions. atamankimya.comnih.gov This reduces waste and simplifies the purification process. atamankimya.com

For glycol ester synthesis, various solid catalysts have been explored:

Solid Acid Catalysts: Ion-exchange resins are a prominent example used in industrial-scale production. These resins, often sulfonated polymers, provide acidic sites for the reaction and are easily contained within continuous-flow reactors. atamankimya.com Other solid acid catalysts include various metal oxides and zeolites. atamankimya.comgoogle.com

Solid Base Catalysts: These have shown significant promise in esterification and transesterification reactions. For instance, studies on the synthesis of similar esters have successfully employed solid bases like magnesium oxide (MgO) and potassium fluoride (B91410) supported on calcium oxide (KF/CaO). nih.govconicet.gov.arresearchgate.net These catalysts can achieve high yields and offer the benefits of easy separation and reusability. nih.govconicet.gov.ar For example, in the synthesis of diethylene glycol monomethyl ether monolaurate, a solid base catalyst of KF/CaO supported on active carbon achieved a yield of 96.3% and demonstrated good stability for reuse. nih.govresearchgate.net Strong base sites on catalysts like MgO have been shown to be effective for glycerolysis reactions, a related process for synthesizing monoglycerides. conicet.gov.arresearchgate.net

Overview of Catalytic System Types

Catalyst SystemExamplesAdvantagesDisadvantages
HomogeneousH₂SO₄, p-TSAHigh reaction rates.Difficult to separate, corrosive, generates waste during neutralization. atamankimya.com
HeterogeneousIon-exchange resins, KF/CaO, MgOEasy separation and recycling, less corrosive, reduced waste. atamankimya.comnih.govCan have lower activity than homogeneous catalysts, potential for pore blockage.

Non-Catalytic Synthesis Routes for this compound

Esterification can also be performed without the use of a catalyst, although this typically requires more strenuous reaction conditions. The synthesis can be driven by heating the mixture of diethylene glycol and oleic acid at elevated temperatures, generally in the range of 110°C to 150°C. google.com To achieve a reasonable reaction rate and high conversion, continuous removal of the water byproduct is crucial. This can be accomplished by performing the reaction under reduced pressure or by sparging the mixture with an inert gas. While this method avoids catalyst-related contamination and purification steps, the high temperatures can lead to the formation of undesirable byproducts, such as diethylene glycol dioleate and cyclic oligomers.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact, reduce waste, and improve energy efficiency. The synthesis of this compound is adaptable to several of these principles.

Solvent-Free and Reduced-Solvent Synthesis Techniques

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The direct esterification of diethylene glycol and oleic acid can often be conducted as a solvent-free reaction, as the reactants themselves form a liquid phase. researchgate.net

Solvent-Free Synthesis: Performing the reaction without a solvent (neat) is highly desirable as it maximizes the atom economy and eliminates the environmental and safety concerns associated with solvent use, recovery, and disposal. researchgate.net Enzymatic catalysis, using lipases, is a prominent example of a green approach that often proceeds under solvent-free conditions at milder temperatures (e.g., 50-80°C), though industrial adoption can be limited by cost.

Energy-Efficient Synthesis Methods (e.g., microwave heating applications)

To address the demand for more sustainable and energy-efficient processes, microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods for producing this compound and related esters. Microwave irradiation offers efficient internal heating through the direct coupling of microwave energy with the reacting molecules. um.edu.my This technique can significantly reduce reaction times and improve energy efficiency.

Research on the esterification of lauric acid with diethylene glycol using microwave heating has demonstrated the potential of this technology. researchgate.net In one study, the optimal conditions for this reaction were found to be a temperature of 190°C, a molar ratio of lauric acid to diethylene glycol of 2:1.3, a catalyst dosage of 5%, and a reaction time of 90 minutes. researchgate.net Under these conditions, a lauric acid conversion of 98.2% was achieved using a calcined Zn-Mg-Al catalyst. researchgate.net Another study highlights that microwave reactors can shorten reaction times to 1-2 hours while achieving comparable yields to traditional methods.

The efficiency of microwave-assisted synthesis is further supported by research on similar esterification reactions. For example, a study on the synthesis of diethylene glycol monomethyl ether monolaurate found that microwave assistance was more efficient and reduced reaction time by up to 50%. researchgate.net

Waste Minimization and By-product Management in this compound Production

Diethylene Glycol Dioleate: This by-product is formed through the over-esterification of diethylene glycol. Its formation can be mitigated by controlling the stoichiometry of the reactants, specifically by limiting the excess of oleic acid. A molar ratio of 1:1 between diethylene glycol and oleic acid is typically employed to favor the production of the monoester.

Cyclic Oligomers: These are generated at high reaction temperatures, typically above 160°C. Precise temperature control is therefore crucial to minimize their formation.

The use of heterogeneous catalysts, such as ion-exchange resins in continuous-flow reactors, is a key strategy for waste minimization. These catalysts can be easily separated from the reaction mixture and reused, which reduces waste and lowers downstream purification costs. Post-reaction, the crude product is typically washed with sodium bicarbonate to neutralize any remaining acid catalyst, followed by vacuum distillation to remove unreacted starting materials.

Reaction Kinetics and Process Optimization for this compound Formation

The formation of this compound is governed by reaction kinetics, which are influenced by various process parameters. The reaction is a reversible esterification process, and shifting the equilibrium towards the product side is essential for achieving high yields. atamankimya.com One common method to achieve this is the continuous removal of water, a by-product of the reaction, using techniques like azeotropic distillation with solvents such as toluene (B28343) or xylene, or by applying a vacuum. atamankimya.com

The kinetics of similar ether-forming reactions have been studied, providing insights into the mechanisms at play. For instance, the formation of diethylene glycol as a by-product in polyethylene (B3416737) terephthalate (B1205515) (PET) production follows a reaction where an ester and an alcohol form an ether and an acid. researchgate.net The rate of this reaction is dependent on the concentration of hydroxyl groups and ester groups. researchgate.net

Influence of Reaction Parameters on this compound Yield and Selectivity

The yield and selectivity of this compound synthesis are significantly influenced by several key reaction parameters:

Temperature: The reaction is typically conducted at temperatures between 120°C and 150°C under reflux to facilitate the removal of water and drive the reaction towards ester formation. However, temperatures exceeding 160°C can lead to the formation of undesirable cyclic oligomers.

Molar Ratio: A 1:1 molar ratio of diethylene glycol to oleic acid is generally used to favor the production of the monoester. Using an excess of diethylene glycol (up to a 1.5:1 ratio) can help to reduce the formation of the diester by-product. atamankimya.com

Catalyst: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid (p-TSA), and phosphoric acid are commonly used in concentrations of 1-5 wt% relative to oleic acid. The choice of catalyst can impact both the reaction rate and the selectivity.

Reaction Time: Conventional acid-catalyzed methods typically require reaction times of 4-8 hours. As mentioned earlier, microwave-assisted synthesis can significantly shorten this time to 1-2 hours.

The following table summarizes the influence of different synthesis methods on reaction time and yield.

Synthesis MethodYield (%)Reaction Time (h)
Acid-Catalyzed85–924–8
Enzyme-Catalyzed70–8012–24
Continuous-Flow90–952–4
Microwave-AssistedComparable to others1–2

Data sourced from a comparative analysis of methods.

Catalyst Stability and Recyclability Studies in this compound Synthesis

The stability and reusability of catalysts are critical for the economic and environmental viability of this compound production. Heterogeneous catalysts are particularly advantageous in this regard as they can be more easily recovered and recycled compared to homogeneous catalysts.

Studies on related esterification reactions provide valuable insights into catalyst stability. For instance, in the synthesis of diethylene glycol monomethyl ether monolaurate, a solid base catalyst (KF/CaO supported on activated carbon) demonstrated good stability and could be reused. researchgate.netnih.gov Similarly, in the microwave-assisted esterification of lauric acid with diethylene glycol, a calcined Zn-Mg-Al catalyst was shown to be recyclable for up to six cycles. researchgate.net The decrease in catalytic activity during recycling is often attributed to the loss of the active compounds from the catalyst surface. nih.gov

The use of immobilized acid catalysts, such as ion-exchange resins, in continuous-flow reactors is a common industrial practice that facilitates catalyst reusability and contributes to a more sustainable production process.

Interfacial Chemistry and Colloidal Science of Diethylene Glycol Monooleate

Surfactant Properties and Classification of Diethylene Glycol Monooleate

This compound is classified as a nonionic surfactant belonging to the fatty acid ethoxylate type. vicchem.com Derived from natural oils, it is recognized for its utility as a general-purpose emulsifier. vicchem.com Its chemical structure consists of a diethylene glycol head group and an oleic acid tail, which imparts specific physicochemical properties that govern its behavior at interfaces. As a nonionic surfactant, its functionality is not dependent on the pH of the system, making it versatile for various formulations.

PropertyValue/Description
Chemical Name 2-(2-hydroxyethoxy)ethyl (Z)-octadec-9-enoate nih.gov
Synonyms DEG Monooleate, PEG-2 Oleate (B1233923) vicchem.comnih.gov
Chemical Formula C22H42O4 nih.govfda.gov
Surfactant Type Nonionic vicchem.com
HLB Value Approximately 5 vicchem.com
Solubility Soluble in most oils vicchem.com

The defining characteristic of this compound as a surfactant is its amphiphilic nature. The molecule is composed of two distinct regions with differing affinities for polar and nonpolar media.

Hydrophilic Head: The diethylene glycol portion of the molecule contains ether linkages and a terminal hydroxyl group, rendering it water-soluble (hydrophilic).

Lipophilic Tail: The oleic acid component is a long hydrocarbon chain (C18), which is oil-soluble (lipophilic or hydrophobic).

This dual chemical nature drives the molecule to accumulate at the interface between two immiscible phases, such as oil and water. At such an interface, this compound orients itself to minimize the thermodynamically unfavorable contact between the lipophilic tail and the aqueous phase and the hydrophilic head and the oil phase. The lipophilic oleate tail aligns itself within the oil phase, while the hydrophilic diethylene glycol head projects into the aqueous phase. This spontaneous arrangement at the interface is fundamental to its surface-active properties.

The accumulation of this compound molecules at an oil-water or air-water interface disrupts the cohesive energy present at the interface. This disruption leads to a significant reduction in both surface tension (at the air-liquid interface) and interfacial tension (at the liquid-liquid interface). The reduction of interfacial tension is a critical prerequisite for the formation of an emulsion, as it lowers the energy required to disperse one liquid phase into another in the form of droplets. ijirss.com The effectiveness of a surfactant in reducing interfacial tension is often related to its Hydrophilic-Lipophilic Balance (HLB). With an HLB value of approximately 5, this compound is predominantly lipophilic, indicating a stronger affinity for the oil phase, which influences its effectiveness in different emulsion systems. vicchem.com

Emulsification Mechanisms and Stability

Emulsifiers are essential for the formation and stabilization of emulsions, which are inherently unstable systems. researchgate.net this compound functions by adsorbing at the oil-water interface, creating a protective barrier around the dispersed droplets. This interfacial film prevents the droplets from coming into direct contact and coalescing, thereby imparting kinetic stability to the emulsion. ijirss.com

The type of emulsion formed (either oil-in-water or water-in-oil) is largely dictated by the properties of the emulsifier, particularly its HLB value. The Bancroft rule states that the phase in which the emulsifier is more soluble will tend to be the continuous phase of the emulsion.

Water-in-Oil (W/O) Emulsions: With an HLB value of approximately 5, this compound is more soluble in oil. vicchem.com Therefore, it is particularly effective at forming W/O emulsions, where water droplets are dispersed in a continuous oil phase. In this configuration, the lipophilic tails are anchored in the surrounding oil, while the hydrophilic heads are oriented towards the inner aqueous droplets.

Oil-in-Water (O/W) Emulsions: While its low HLB favors W/O systems, this compound can also be used in O/W emulsions, often in combination with other surfactants. vicchem.com Emulsifier blends with HLB values ranging from 7 to 16 are typically used for O/W emulsions. atformulation.com

This compound can function both as the primary emulsifier and as a co-emulsifier to enhance the stability of an emulsion system.

As a Primary Emulsifier: When used alone, it is most effective in stabilizing W/O emulsions due to its lipophilic character. vicchem.com It forms a stabilizing interfacial film around the dispersed water droplets.

As a Co-emulsifier: In many formulations, particularly O/W emulsions, it is used as a co-emulsifier alongside a more hydrophilic surfactant. vitakimya.com The combination of a low-HLB surfactant like this compound and a high-HLB surfactant can create a more densely packed and stable interfacial film. This mixed-emulsifier system can improve emulsion stability more effectively than a single emulsifier by optimizing the packing at the oil-water interface. wiley-vch.de

The primary role of this compound in an emulsion is to prevent its breakdown through processes like coalescence. Coalescence is an irreversible process where dispersed droplets merge to form larger ones, eventually leading to complete phase separation. wiley-vch.de

The stability of an emulsion stabilized by this compound is influenced by several factors:

Interfacial Film Strength: The surfactant molecules form a physical barrier at the droplet surface. The effectiveness of this barrier in preventing coalescence depends on its elasticity and rigidity.

Steric Repulsion: As a nonionic surfactant, this compound provides stability primarily through steric hindrance. The hydrophilic diethylene glycol chains extend into the continuous phase (in W/O emulsions), creating a repulsive layer that prevents droplets from approaching each other too closely. ijirss.com

Droplet Size: The formation of small droplets during emulsification, facilitated by the reduction in interfacial tension, provides a larger surface area for the surfactant to adsorb and enhances stability against creaming or sedimentation. nih.gov

Research on the coalescence of diethylene glycol drops (though not the monooleate ester specifically) has shown that factors like viscosity and surface tension are critical in the dynamics of droplet merging. researchgate.net In emulsions stabilized with oleate-based surfactants, the presence of the surfactant at the interface creates a film that must be drained and ruptured for coalescence to occur, a process that is significantly delayed by a well-formed interfacial layer.

Self-Assembly Phenomena and Micellization Behavior

The amphiphilic nature of this compound, possessing both a hydrophilic diethylene glycol head and a hydrophobic oleate tail, drives its self-assembly in solution. When the concentration of this nonionic surfactant surpasses a specific threshold in a solvent, the molecules aggregate into organized structures known as micelles. This process, termed micellization, is a spontaneous phenomenon governed by thermodynamics, aiming to minimize the unfavorable interactions between the hydrophobic tails and the surrounding solvent molecules.

Critical Micelle Concentration (CMC) Determination and Analysis

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins. wikipedia.org Below the CMC, this compound molecules primarily exist as individual entities or monomers in the solution. However, as the concentration increases to the CMC, there is a sharp transition where the monomers begin to associate into micelles. wikipedia.org Beyond the CMC, any additional surfactant molecules added to the system predominantly contribute to the formation of more micelles rather than increasing the monomer concentration. wikipedia.org

The determination of the CMC is crucial for understanding and optimizing the performance of this compound in various applications. Several experimental techniques can be employed to measure the CMC, each relying on the principle that a significant change in a physical property of the surfactant solution occurs at the point of micellization. nih.gov Common methods include:

Surface Tensiometry: This is one of the most prevalent methods. The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant molecules adsorb at the air-water interface. Once the CMC is reached and the surface is saturated, the surface tension remains relatively constant with further increases in surfactant concentration. nanoscience.com

Conductivity Measurement: This technique is particularly useful for ionic surfactants but can also be applied to nonionic surfactants where changes in the mobility of ions in the solution can be detected upon micelle formation.

Spectroscopic Techniques: Methods such as UV-Visible spectroscopy and fluorescence spectroscopy can be utilized by monitoring changes in the absorbance or fluorescence of a probe molecule that partitions into the micellar core. walshmedicalmedia.com

The CMC value of a surfactant is influenced by several factors, including the molecular structure of the surfactant (e.g., the length of the hydrophobic tail and the size of the hydrophilic headgroup), the temperature, the pH of the solution, and the presence of electrolytes or other additives. wikipedia.org For instance, an increase in the hydrophobicity of the tail typically leads to a lower CMC, as the molecules have a greater tendency to self-assemble to minimize contact with water.

Table 1: Methods for Determining Critical Micelle Concentration (CMC)

MethodPrinciple
TensiometryMeasures the change in surface tension of the solution with increasing surfactant concentration. nih.gov
ConductivityDetects changes in the electrical conductivity of the solution as micelles form. nih.gov
DensitometryMeasures variations in the density of the solution. nih.gov
SpectrofluorimetryUses fluorescent probes that change their emission properties upon incorporation into micelles. nih.gov
High-Resolution Ultrasound SpectroscopyMeasures changes in the speed and attenuation of sound waves in the solution. nih.gov

Micellar Structure and Dynamics in Aqueous and Non-Aqueous Systems

The structure of this compound micelles is dictated by the surrounding solvent. In aqueous solutions, the micelles adopt a "normal" or "oil-in-water" configuration. In this arrangement, the hydrophobic oleate tails are sequestered in the core of the micelle, shielded from the aqueous environment, while the hydrophilic diethylene glycol headgroups form the outer corona, interacting with the surrounding water molecules. These micelles are typically spherical at concentrations just above the CMC, but their shape can transition to ellipsoidal, cylindrical, or even more complex structures at higher concentrations or under specific conditions of temperature and ionic strength.

In non-aqueous, non-polar solvents (e.g., oils and hydrocarbons), the self-assembly is inverted. "Reverse" or "water-in-oil" micelles are formed, where the hydrophilic headgroups are oriented towards the center, often encapsulating a small pool of water, and the hydrophobic tails extend outwards into the non-polar solvent.

Formation and Structure of Adsorbed Monolayers at Interfaces

At interfaces, such as the air/water or oil/water interface, this compound molecules spontaneously adsorb to form a monomolecular layer, or monolayer. This adsorption is driven by the reduction of interfacial tension, a direct consequence of the amphiphilic nature of the surfactant.

Conformation and Orientation of this compound Molecules at Oil/Water and Air/Water Interfaces

At both air/water and oil/water interfaces, this compound molecules orient themselves to minimize the free energy of the system. The hydrophobic oleate tails are directed away from the aqueous phase, either into the air or into the oil phase, while the hydrophilic diethylene glycol headgroups remain in contact with the water.

Molecular dynamics simulations of similar nonionic surfactants, like diethylene glycol monododecyl ether (C12E2), at the air/water interface have shown that the polar headgroups are tilted towards the aqueous layer due to strong interactions with water molecules. researchgate.net These interactions can also influence the conformation of the headgroup, with a preference for gauche conformations in the C-C bonds of the headgroup to facilitate hydrogen bonding with water. researchgate.net

In the case of monolayers at an oil/water interface, the hydrophobic tails of the surfactant molecules will be solvated by the oil phase. The conformation of lipids at such interfaces can be complex, with studies on phospholipids showing a transition from a monolayer to a more complex arrangement of a monolayer with micelle-like aggregates as the concentration of the lipid increases. rsc.org This suggests that the packing and conformation can be significantly influenced by the surface concentration of the surfactant.

Studies on related compounds, such as diethylene glycol mono-n-hexadecyl ether at the air-water interface, have revealed that compression of the monolayer can induce changes in the conformational order of the hydrocarbon chains, leading to a more ordered, all-trans conformation in the condensed phase. nih.gov Similarly, research on diethylene glycol mono-n-octadecyl ether has shown that while the trans/gauche ratio of the hydrocarbon chains may remain constant during compression, there is a loss of rotational freedom of the molecules. nih.gov

Interfacial Thickness and Molecular Packing Density

The thickness of the adsorbed monolayer and the packing density of the this compound molecules within it are critical parameters that influence the properties of the interface. The interfacial thickness is largely determined by the length and orientation of the surfactant molecules. For instance, a more extended, upright orientation will result in a thicker monolayer compared to a more tilted or coiled conformation.

Molecular dynamics simulations of a monolayer of diethylene glycol monododecyl ether at its critical micelle concentration indicated a surface coverage of 34 Ų per molecule, and the estimated thickness of the adsorbed layer was in good agreement with experimental data from neutron reflection. researchgate.net

The molecular packing density refers to how closely the surfactant molecules are arranged at the interface. A higher packing density implies a more ordered and condensed monolayer. The packing density is influenced by factors such as the surface pressure, temperature, and the presence of other molecules at the interface. For example, in the presence of certain counterions like Al³⁺, surfactants such as sodium diethylene glycol monoalkyl ether sulfate can form surface multilayers, significantly altering the interfacial structure and thickness. nih.gov The alkyl chain length of the surfactant has a notable impact on the formation of these multilayers. nih.gov

Solubilization Enhancement Mechanisms by this compound

One of the most significant properties of this compound is its ability to enhance the solubility of substances that are normally insoluble or poorly soluble in a given solvent. This process, known as solubilization, is primarily achieved through the formation of micelles.

The core of a normal micelle in an aqueous solution is a non-polar, hydrophobic environment. This oily core can serve as a micro-reservoir for poorly water-soluble compounds (solubilizates). When such a compound is introduced into an aqueous solution of this compound above its CMC, the compound will partition into the hydrophobic core of the micelles, effectively being "dissolved" in the aqueous medium.

The location of the solubilized molecule within the micelle depends on its polarity. Non-polar molecules will be located deep within the hydrophobic core. Molecules with some polarity (amphiphilic) will be oriented with their non-polar part in the core and their polar part at the core-corona interface.

This compound, and related compounds like diethylene glycol monoethyl ether (DEGEE), are recognized as effective solubilizers in various formulations. dongguk.edu DEGEE, for example, is used to enhance the solubility of poorly water-soluble drugs. researchgate.net The mechanism of solubilization enhancement by this compound is attributed to:

Micellar Encapsulation: The primary mechanism is the incorporation of the poorly soluble substance into the hydrophobic core of the micelles.

Interfacial Adsorption: The solubilizate can also be adsorbed at the interface between the micellar core and the corona.

Co-solvency Effects: While not the primary mechanism of micellar solubilization, the presence of the surfactant monomers in the bulk solution can also contribute to a co-solvent effect, which may slightly increase the solubility of the substance even below the CMC.

The efficiency of solubilization depends on several factors, including the size and chemical nature of the solubilizate, the concentration and structure of the this compound micelles, and the temperature and pH of the system.

Solubilization of Poorly Soluble Compounds in this compound Systems

This compound and related glycol ethers, such as diethylene glycol monoethyl ether (DEGME), are highly effective solubilizing agents for a wide range of poorly water-soluble compounds. elsevierpure.comresearchgate.netnih.gov Their amphiphilic nature, possessing both hydrophilic (ether and alcohol groups) and lipophilic (alkyl/oleyl chain) characteristics, allows them to act as powerful solvents and co-solvents in various formulations. researchgate.netualberta.ca This solubilizing capacity is crucial in the development of pharmaceutical and cosmetic products, where enhancing the concentration of an active ingredient in a solution is often a primary challenge. nih.gov

The mechanism of solubilization involves reducing the polarity of the aqueous solvent and creating micelles or colloidal aggregates that can encapsulate lipophilic drug molecules. nih.gov In systems like microemulsions, diethylene glycol derivatives can act as a co-surfactant, stabilizing the oil-water interface and increasing the formulation's capacity to dissolve poorly soluble drugs. ualberta.capharmaexcipients.com The large surface area-to-volume ratio in such systems further enhances the solubilization potential. pharmaexcipients.commdpi.com Research indicates that DEGME has been successfully utilized to improve the solubility of at least 61 different drugs. researchgate.netualberta.ca For instance, its inclusion in self-nano-emulsifying drug delivery systems (SNEDDS) has been shown to significantly enhance the dissolution profile of drugs like candesartan cilexetil compared to the pure drug. ualberta.ca Similarly, the absence of a melting peak for ibuprofen in differential scanning calorimetry (DSC) studies of microemulsion systems suggests the drug is fully solubilized and molecularly dispersed within the formulation. researchgate.net

The solubilizing power of these compounds allows for the formulation of a variety of active agents that would otherwise be difficult to administer, including those from diverse therapeutic categories such as antivirals, benzodiazepines, anticonvulsants, and sulfa drugs. google.comgoogle.com

Table 1: Examples of Poorly Soluble Compounds Solubilized by Diethylene Glycol Ether Systems


CompoundFormulation TypeObservationSource
IbuprofenMicroemulsionSuccessfully solubilized, enhancing transdermal flux and permeation. elsevierpure.com
Candesartan CilexetilSelf-Nano-Emulsifying Drug Delivery System (SNEDDS)Optimized formulations with 64% w/w DEGME showed an enhanced dissolution profile. elsevierpure.com
TacrolimusSelf-Microemulsifying Drug Delivery System (SMEDDS)Enhanced in-vitro drug release profiles compared with the pure drug. elsevierpure.com
GlipizideSelf-Emulsifying Drug Delivery SystemUsed to enhance solubility and dissolution. nih.gov
Coenzyme Q10Self-Nanoemulsifying Drug Delivery System (s-SNEDDS)Formulated to enhance oral bioavailability. nih.gov

Influence on Thermodynamic Activity and Intermolecular Interactions

The presence of this compound in a formulation significantly influences its thermodynamic properties and the intermolecular interactions between its components. By altering the thermodynamic activity of a drug, these glycol ethers can create a more favorable environment for solubilization and transport across biological membranes. taylorandfrancis.com The thermodynamic activity of a solute is a key driving force for its diffusion and partitioning from a vehicle into the skin or other membranes.

The primary mechanism through which these compounds exert their influence is through the formation of intermolecular hydrogen bonds. researchgate.net Spectroscopic studies of mixtures containing diethylene glycol have confirmed that hydrogen bonding is the dominant interaction between the glycol molecules and other components in the solution. researchgate.net These interactions can disrupt the cohesive forces between molecules of a poorly soluble compound, making it easier for the solvent to surround and dissolve them.

Furthermore, the study of excess thermodynamic properties, such as viscosity deviation and excess Gibbs free energy of activation, provides insight into the nature of molecular interactions in binary mixtures. researchgate.net Positive deviations in viscosity, for example, can indicate strong intermolecular interactions between the different components of the mixture. researchgate.net In systems containing diethylene glycol, these interactions can lead to a more structured liquid phase, which in turn affects the solubility and stability of the formulation. The measurement of infinite dilution activity coefficients using techniques like gas-liquid chromatography helps in quantifying the non-ideal behavior of these systems and understanding the solute-solvent interactions at a molecular level. nist.gov

Penetration and Permeation Enhancement Mechanisms

This compound and its analogs are widely recognized as effective penetration enhancers, particularly for topical and transdermal drug delivery. elsevierpure.comresearchgate.netresearchgate.net They facilitate the transport of active molecules across the primary barrier of the skin, the stratum corneum (SC), through several distinct mechanisms. nih.gov

One of the principal mechanisms is the reversible disruption of the highly ordered lipid structure of the stratum corneum. pharmaexcipients.comnih.gov These enhancers can fluidize the lipid bilayers in the intercellular domain, making them more permeable to drug molecules. taylorandfrancis.comnih.gov This disruption can be measured by techniques such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR), which detect changes in the phase transition temperature and rotational bands of the intercellular lipids, respectively. nih.gov

Another key mechanism is the alteration of the drug's solubility within the stratum corneum itself. nih.gov By diffusing into the SC, diethylene glycol ethers can change the solubility parameter of the intercellular lipid domain, which can increase the partitioning of the drug from the vehicle into the skin. nih.gov This is particularly effective if the active ingredient is also readily soluble in the viable epidermis, allowing it to partition out of the stratum corneum and into the deeper skin layers. nih.gov

Finally, these compounds can interact with the intercellular water in the skin, potentiating permeation. researchgate.net Maintaining or increasing the hydration of the stratum corneum is known to enhance the penetration of both hydrophilic and lipophilic substances. taylorandfrancis.comnih.gov Studies have demonstrated that diethylene glycol ethers can significantly increase permeability parameters such as steady-state flux (Jss) and the permeability coefficient (Kp). researchgate.net For example, in one study, a diethylene glycol ether was found to be the most effective enhancer for meloxicam, increasing its flux by 21 times compared to hydrated skin, primarily by facilitating drug partitioning and diffusion into the skin. nih.gov

Table 2: Research Findings on Permeation Enhancement by Diethylene Glycol Ethers


Active CompoundSystem/VehicleKey FindingSource
MeloxicamVarious enhancersIncreased flux 21 times and diffusion coefficient 17 times compared to hydrated skin. mdpi.com
IbuprofenMicroemulsion-based hydrogelResulted in higher transdermal flux and cumulative drug permeation compared to standard systems. elsevierpure.com
8-MethoxypsoralenSolid lipid nanoparticlesHigher concentrations led to greater skin accumulation and cellular uptake. elsevierpure.com
Diclofenac AcidNanosuspensionInclusion of the enhancer did not show a synergistic effect with nanosizing and decreased accumulation in the stratum corneum. ualberta.ca
IndomethacinNanoemulsionA significant increase in permeability parameters (Jss, Kp) was observed compared to a conventional gel. nih.gov

Table of Compounds Mentioned

Advanced Applications and Material Science Integration

Formulation Science and Delivery Systems

Diethylene glycol monooleate (DGMO) is a nonionic surfactant valued in formulation science for its emulsifying properties, which allow it to stabilize both water-in-oil and oil-in-water emulsions. Its molecular structure, featuring a hydrophilic diethylene glycol head and a lipophilic oleic acid tail, makes it a versatile component in the creation of advanced drug delivery systems. These systems are designed to enhance the solubility and bioavailability of various active pharmaceutical ingredients. pharmaexcipients.comualberta.cagoogle.com

Nanoemulsions and microemulsions are advanced colloidal dispersion systems that have gained significant attention for their ability to effectively deliver both hydrophilic and lipophilic compounds across biological membranes. pharmaexcipients.com These systems are composed of an oil phase, an aqueous phase, and surfactants, with droplet sizes typically in the nano-range. nih.govnih.gov this compound, often in combination with other surfactants like Diethylene glycol monoethyl ether, is utilized in these formulations to create stable, transparent or translucent systems with high drug solubilization capacity. pharmaexcipients.comualberta.canih.gov

The formation of stable nanoemulsions can be achieved through various methods, which are broadly categorized as low-energy and high-energy techniques. mdpi.com

Spontaneous Emulsification: This low-energy method involves the titration of an organic phase (oil and surfactant) into an aqueous phase under gentle agitation. nih.gov The formation of nanoemulsions occurs spontaneously at the interface of the two immiscible liquids, driven by the reduction of interfacial tension by the surfactant. This technique is valued for its simplicity and does not require complex equipment.

High-Pressure Homogenization (HPH): As a high-energy method, HPH is a scalable and efficient technique for producing nanoemulsions with uniform droplet sizes. nih.gov The process involves forcing a coarse emulsion through a narrow gap at very high pressures (e.g., 500 to 1500 bar). nih.gov The intense shear, cavitation, and turbulence break down large droplets into the nanometer range. nih.govnih.govresearchgate.net The number of homogenization cycles and the applied pressure are critical parameters that influence the final droplet size and polydispersity index (PDI). nih.gov

Phase Inversion Temperature (PIT) Method: This low-energy method leverages the temperature-dependent solubility of non-ionic surfactants like those derived from polyoxyethylene. nih.govgoogle.com As the temperature of an oil-in-water emulsion is increased, the hydrophilic nature of the surfactant decreases, leading to an inversion to a water-in-oil emulsion. icm.edu.plcore.ac.uk By rapidly cooling the system from a temperature just above this phase inversion point, a very fine and stable oil-in-water nanoemulsion can be formed. nih.govgoogle.com The minimal surface tension at the PIT facilitates the formation of extremely small droplets. google.com

Comparison of Nanoemulsion Preparation Techniques
TechniqueEnergy RequirementMechanismKey AdvantagesControlling Parameters
Spontaneous EmulsificationLowInterfacial tension reduction and diffusionSimplicity, no specialized equipmentComponent concentrations, stirring speed
High-Pressure HomogenizationHighCavitation, shear, and turbulenceScalability, uniform droplet sizePressure, number of cycles nih.gov
Phase Inversion TemperatureLowTemperature-dependent surfactant curvatureFormation of very fine droplets, high stability nih.govTemperature, cooling rate, surfactant concentration icm.edu.pl

Nanoemulsions serve as effective carriers for encapsulating lipophilic active compounds, enhancing their stability and solubility. nih.gov The efficiency of encapsulation is a critical parameter, often approaching high percentages for poorly water-soluble compounds. nih.gov

Encapsulation Efficiency: The encapsulation efficiency (EE) quantifies the amount of active ingredient successfully incorporated into the nanoemulsion droplets. For lipophilic compounds, the EE can be very high, often exceeding 95%. nih.govmdpi.com This is determined by separating the free, unencapsulated compound from the nanoemulsion and measuring the concentration of the encapsulated active ingredient. mdpi.com

Release Kinetics: The release of an encapsulated compound from a nanoemulsion is a crucial factor for its therapeutic efficacy. The release profile often follows specific kinetic models. An initial "burst release" may be observed, attributed to the compound adsorbed on the surface of the droplets. mdpi.com This is typically followed by a more sustained release, which is governed by the diffusion of the compound from the core of the oil droplets into the surrounding aqueous medium. nih.govmdpi.com The release rate can be influenced by the composition of the nanoemulsion, including the type of oil and the surfactant concentration.

Research Findings on Encapsulation and Release in Nanoemulsions
Active CompoundNanoemulsion SystemKey Finding
ApigeninTPGS/Lecithin based nanoemulsionsEncapsulation efficiency approached 99% nih.gov
CurcuminChitosan-coated nanoliposomesInitial burst release followed by sustained release mdpi.com
Vitamin D3Oil-in-water nanoemulsionsRelease divided into two stages with an initial burst release nih.gov

Beyond nanoemulsions, this compound can be integrated into more complex nanocarrier systems that combine lipids and polymers. These hybrid systems aim to leverage the biocompatibility of lipids with the structural integrity and tunable properties of polymers, creating advanced platforms for drug delivery. nih.govmdpi.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of lipid-based nanoparticle technology. researchgate.netnih.govunivpancasila.ac.id SLNs are formulated with solid lipids, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids, creating a less-ordered matrix that enhances drug loading capacity and stability. nih.govunivpancasila.ac.idnih.gov this compound can be used as a surfactant or co-surfactant in the preparation of these nanoparticles. researchgate.net

The production of SLNs and NLCs often involves high-energy methods like high-pressure homogenization, where a melted lipid phase containing the active ingredient is dispersed in a hot aqueous surfactant solution. nih.govresearchgate.net The resulting pre-emulsion is then homogenized at high pressure and cooled to form the solid nanoparticles. The presence of surfactants like DGMO is crucial for stabilizing the particle dispersion. researchgate.netgoogle.com

Characteristics of SLN and NLC Formulations
Carrier TypeLipid Matrix CompositionKey AdvantagesPotential Role of DGMO
Solid Lipid Nanoparticles (SLN)Solid Lipid (e.g., glyceryl monostearate) researchgate.netControlled release, biocompatibility researchgate.netgoogle.comSurfactant/Emulsifier researchgate.net
Nanostructured Lipid Carriers (NLC)Blend of Solid and Liquid Lipids nih.govnih.govHigher drug loading, reduced drug expulsion nih.govunivpancasila.ac.idmdpi.comSurfactant/Co-surfactant

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. While typically formed from phospholipids, the incorporation of surfactants like this compound can modify their properties. Furthermore, the integration of polymers such as polyethylene (B3416737) glycol (PEG) onto the surface of lipid nanoparticles, a process known as PEGylation, can create "stealth" carriers that exhibit prolonged circulation times in the body. nih.govnih.govresearchgate.net

Polymeric and Lipid-Based Nanocarriers Incorporating this compound

Strategies for Enhanced Compound Permeation and Targeting

The effective delivery of active compounds through biological membranes, such as the skin, is a significant challenge in pharmacology and cosmetology. This compound and related compounds are utilized as permeation enhancers to overcome the barrier properties of the stratum corneum. The mechanisms behind this enhancement can be attributed to two primary strategies: the disruption of the stratum corneum's lipid structure and the increased partitioning of the compound into the skin. mdpi.com

The oleic acid component of this compound can integrate into the lipid bilayers of the stratum corneum, disrupting the highly ordered structure of these lipids. This disruption creates temporary disorganization within the lipid matrix, increasing its fluidity and permeability to external compounds. Furthermore, the diethylene glycol moiety can interact with the polar head groups of the lipids and the intercellular water, potentially hydrating the stratum corneum and further facilitating permeation. nih.govscielo.br

In formulating delivery systems, this compound can be incorporated into microemulsions. These systems can enhance drug solubility and provide a high concentration gradient that drives the active compound into the skin. mdpi.com The surfactant properties of this compound aid in the formation and stabilization of these microemulsions. The choice of excipients and the water content in such formulations are critical factors that can influence the permeation-enhancing effects. mdpi.com

Formulation StrategyMechanism of Permeation EnhancementKey Considerations
Microemulsions Increased drug solubility and partitioning; Disruption of stratum corneum lipids.Optimization of surfactant-co-surfactant ratio; Water content can influence efficacy. mdpi.com
Gels and Creams Hydration of the stratum corneum; Direct interaction with skin lipids.The vehicle can impact the enhancer's activity. scielo.br
Nanoparticle Systems Encapsulation and targeted delivery of active compounds.Particle size and stability are crucial for effective delivery.

Role in Polymer and Plasticizer Science

Plasticizers are additives that increase the flexibility, workability, and durability of polymers. Diethylene glycol esters have been identified as effective plasticizers, particularly for polyvinyl chloride (PVC) resins. google.com this compound, as part of a diethylene glycol ester-based plasticizer composition, can be used to improve the physical properties of PVC without the use of phthalates, which have raised environmental and health concerns. google.com

These glycol ether ester-based plasticizers offer superior tensile strength, elongation, and resistance to migration when incorporated into PVC. google.com The use of such plasticizers is particularly relevant for applications like food packaging films, where the migration of additives is a critical concern. google.com The compatibility of this compound with a range of polymers, including polyvinyl acetate (PVA) and various rubbers, makes it a versatile plasticizer. indusvalleychemical.com

The effectiveness of a plasticizer is determined by its interaction with the polymer matrix. The this compound molecule positions its polar diethylene glycol head to interact with the polar sites on the polymer chains, such as the chlorine atoms in PVC. The long, non-polar oleic acid tail then occupies space between the polymer chains, increasing the free volume and allowing the chains to move more freely. This increased mobility results in a lower glass transition temperature and increased flexibility of the polymer.

The incorporation of diethylene glycol ester-based plasticizers has been shown to enhance the transparency and adhesivity of the resulting polymer material. google.com The specific composition of the plasticizer blend can be tailored to achieve desired performance characteristics, such as specific hardness levels and tensile properties. google.com Research into polyester plasticizers based on glycerol monooleate has also shown promise in creating environmentally friendly alternatives for PVC, indicating a broader interest in fatty acid esters for this application. researchgate.net

Polymer SystemEffect of Diethylene Glycol Ester PlasticizerResultant Material Performance
Polyvinyl Chloride (PVC) Increases flexibility and workability.Improved tensile strength, elongation, and transparency; Reduced hardness. google.com
Polyvinyl Acetate (PVA) Enhances flexibility for use in adhesives and coatings.Increased durability and adhesion. indusvalleychemical.com
Rubber Formulations Acts as a softening and processing aid.Improved processability and final product flexibility. indusvalleychemical.com

Lubricant and Additive Formulations

Biolubricants, derived from renewable resources, are gaining attention as environmentally friendly alternatives to petroleum-based lubricants. Esters of fatty acids and glycols are promising candidates for biolubricant base stocks. Research into the synthesis of biolubricants using diethylene glycol monomethyl ether and epoxidized fatty acids has demonstrated the potential of this class of compounds. nih.govsemanticscholar.org The resulting ester-based biolubricants exhibit favorable physicochemical properties, including good kinematic viscosity, a high viscosity index, and a low pour point. nih.gov

This compound, being an ester of diethylene glycol and oleic acid, fits the profile of a potential biolubricant base oil. Its long fatty acid chain provides lubricity, while the ether linkages in the diethylene glycol moiety can contribute to improved thermal and oxidative stability compared to vegetable oils alone. The synthesis of such biolubricants can be achieved through transesterification of fatty acid methyl esters with the glycol. sysrevpharm.org These biolubricants have potential applications as hydraulic fluids, transformer oils, and metal cutting fluids. nih.gov

PropertyValue for a Diethylene Glycol Monomethyl Ether-based BiolubricantSignificance for Lubricant Performance
Kinematic Viscosity @ 40 °C 47.8 cStDetermines the fluid's resistance to flow and shear. nih.gov
Kinematic Viscosity @ 100 °C 8.3 cStIndicates the fluid's performance at higher operating temperatures. nih.gov
Viscosity Index 150A high VI indicates a smaller change in viscosity with temperature. nih.gov
Pour Point -1 °CThe lowest temperature at which the lubricant will flow. nih.gov
Acid Value 0.24 ± 0.02 mg KOH/gA low acid value indicates good oxidative stability and low corrosivity. nih.gov

Surfactant-Enhanced Chemical Processes

This compound is a nonionic surfactant, meaning it has no net electrical charge on its hydrophilic head. vicchem.com This characteristic makes it useful in a variety of chemical processes where surface tension reduction and emulsification are required.

In emulsion polymerization , surfactants are critical for creating and stabilizing the polymer latex. semanticscholar.org A nonionic surfactant like this compound can be used to emulsify the monomer in the aqueous phase, allowing for the formation of polymer particles. It also helps to stabilize these particles, preventing them from coagulating. The choice of surfactant can influence the particle size and the stability of the final latex dispersion. clariant.com

In surfactant-enhanced remediation of contaminated soil and groundwater, surfactants are used to increase the solubility and mobility of hydrophobic contaminants, such as oil. mdpi.comnih.gov this compound, with its ability to form emulsions, can help to desorb these contaminants from soil particles and encapsulate them in micelles, making them easier to remove through processes like soil washing or to be degraded by microorganisms. terrasystems.netethicalchem.com The effectiveness of this process depends on factors such as the surfactant concentration and the specific properties of the contaminant and the soil. mdpi.com

Wettability Modification in Industrial Processes

Wetting, the ability of a liquid to maintain contact with a solid surface, is a critical factor in numerous industrial applications. This compound serves as an effective wetting agent by reducing the surface tension of liquids, allowing them to spread more easily across surfaces. evonik.compccarx.com This function is particularly important in processes where uniform coverage and penetration are required.

The performance of DGMO as a wetting agent is linked to its Hydrophile-Lipophile Balance (HLB) value, which is approximately 5. vicchem.comhlbcalc.com This relatively low HLB value indicates a greater affinity for the oil or non-polar phase, making it an effective water-in-oil (W/O) emulsifier and wetting agent for lipophilic surfaces. vicchem.comankara.edu.tr

Key Industrial Applications:

Textile Processing: In the textile industry, uniform application of dyes, finishes, and lubricants is essential. Glycol esters, including DGMO, are used as wetting agents, emulsifiers, and lubricants to ensure even treatment of fibers and fabrics. googleapis.comushafibre.com They help to lower the surface tension of aqueous solutions, allowing for better penetration of chemicals into the textile material. eschemy.com

Metalworking Fluids: Metalworking fluids (MWFs) require a balance of lubricity, cooling, and corrosion inhibition. ulprospector.com Wetting agents are crucial for ensuring that the fluid effectively coats the metal workpiece and cutting tool. colonialchem.comzslubes.com DGMO and other polyglycol esters are used in semi-synthetic MWF formulations to provide emulsification and improve the wetting of metal surfaces, which is vital for reducing friction and heat. evonik.comgoogle.com

Paints and Coatings: In the formulation of paints and coatings, DGMO acts as an emulsifier and can contribute to the wetting of pigments and substrates. vicchem.com Proper wetting of pigment particles is essential for achieving stable dispersions and uniform color. specialchem.comgoogle.com Furthermore, effective substrate wetting ensures good adhesion and film formation of the coating.

Printing Inks: The performance of printing inks depends on their ability to wet and spread evenly on the printing substrate. The precursor, diethylene glycol, is known to be used in reactive dye solutions for inkjet printing on cotton to reduce surface tension and modify viscosity, which helps in preventing the formation of satellite droplets and achieving sharp, regular patterns. sci-hub.se As an ester of diethylene glycol, DGMO shares properties that are valuable for controlling the fluid dynamics of ink application. vicchem.com

Research Findings on Wettability:

While specific quantitative data on contact angle reduction by this compound is not extensively available in publicly accessible literature, its function as a surface-active agent is well-established. The mechanism involves the orientation of DGMO molecules at the solid-liquid interface. The hydrophilic diethylene glycol portion interacts with the aqueous phase, while the lipophilic oleic acid tail is attracted to non-polar surfaces, effectively reducing the interfacial tension and promoting wetting.

Table 1: Properties of this compound Relevant to Wettability

Property Value/Description Significance in Wettability Modification
Chemical Type Nonionic Surfactant Reduces interference from water hardness ions.
HLB Value ~5 Indicates strong lipophilic character, effective for oil-based systems and wetting of non-polar surfaces. vicchem.comhlbcalc.comlongchangextracts.com
Solubility Soluble in most oils Enhances performance in non-aqueous or high-oil-content formulations. vicchem.com
Function Wetting Agent, Emulsifier Lowers surface tension to allow liquids to spread across solid surfaces more effectively. evonik.compccarx.com

Applications in Detergency and Dispersion Stability

The dual hydrophilic-lipophilic nature of this compound makes it a valuable component in cleaning formulations and for stabilizing dispersions of insoluble substances. guidechem.com

Role in Detergency:

In detergency, the primary function of a surfactant is to remove soil from a surface and keep it suspended in the cleaning medium to prevent redeposition. DGMO contributes to this process in several ways:

Wetting: It lowers the surface tension of the cleaning solution, allowing it to penetrate fabrics and wet the surfaces of soil particles.

Emulsification: It facilitates the removal of oily and greasy soils by emulsifying them into the wash water. As a W/O emulsifier, it is particularly effective in formulations designed to lift oil-based stains.

Dispersion: It helps to break down solid agglomerates and disperse the particles in the cleaning solution.

Glycol ethers and their esters are recognized components in industrial and household cleaning products, where they act as solvents and coupling agents to dissolve oils and greases while maintaining compatibility with water. alliancechemical.comnih.gov DGMO is used in metal cleaner formulations and other industrial degreasers. atamankimya.comgoogleapis.com

Dispersion Stability:

This compound is widely employed to create and stabilize emulsions and dispersions in various industrial products. guidechem.com An emulsion is a dispersion of one liquid in another immiscible liquid, while a dispersion can also refer to solid particles suspended in a liquid. DGMO enhances stability by forming a protective film around the dispersed droplets or particles, which prevents them from coalescing or agglomerating. guidechem.com

Key Applications in Dispersion Stability:

Agrochemicals: Pesticides are often formulated as emulsifiable concentrates (ECs), which need to form stable emulsions when diluted with water for application. gsgillresearchinstitute.comgoogle.com DGMO can be used as an emulsifier in these formulations. However, its performance can be dependent on the specific formulation and environmental conditions, with some studies indicating that under certain stress conditions like heat storage, it may not sufficiently stabilize some pesticide emulsions. aensiweb.com

Pigment Dispersions: In paints, inks, and plastics, pigments must be finely and evenly dispersed to achieve the desired color and properties. elementis.com DGMO and its precursor, diethylene glycol, are used in the wet-grinding of pigments to create stable pigment dispersions by preventing particles from re-agglomerating. google.comgoogle.com

Industrial Lubricants: In products like metalworking fluids, which are often oil-in-water emulsions, DGMO helps to maintain the stability of the emulsion over time and through temperature fluctuations, ensuring consistent performance. ulprospector.comgoogle.com

Table 2: Application Overview of this compound in Detergency and Dispersion

Application Area Primary Function Mechanism of Action
Industrial Cleaners Detergent, Degreaser Wets surfaces, emulsifies oily soils into the cleaning solution. alliancechemical.comgoogle.com
Agrochemicals Emulsifier Stabilizes oil-based pesticide concentrates when diluted in water. gsgillresearchinstitute.comaensiweb.com
Pigment Manufacturing Dispersing Agent Adsorbs onto pigment surfaces, providing steric hindrance to prevent flocculation. elementis.comgoogle.com
Metalworking Fluids Emulsifier Maintains a stable emulsion of oil in water for lubrication and cooling. colonialchem.com
Textile Finishing Dispersing Agent Ensures even distribution of dyes and finishing agents in treatment baths. ushafibre.com

Theoretical and Computational Studies of Diethylene Glycol Monooleate

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible, amphiphilic molecule like Diethylene glycol monooleate, MD simulations can reveal detailed information about its behavior at interfaces, its conformational preferences, and its aggregation into larger structures. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system and govern the interactions between atoms.

MD simulations are extensively used to model the adsorption of nonionic surfactants at interfaces, such as the air-water or oil-water interface. In simulations of analogous systems like diethylene glycol monododecyl ether (C12E2), researchers have investigated the properties of adsorbed monolayers. researchgate.net These studies show that at a given surface coverage, a stable interfacial film forms, and its thickness can be estimated and compared with experimental data from techniques like neutron reflection. researchgate.net

For DEGMO, simulations would model how the hydrophilic diethylene glycol headgroup anchors itself in the aqueous phase while the hydrophobic oleate (B1233923) tail extends into the non-polar phase (air or oil). Key parameters investigated include:

Surface Area per Molecule: This determines the packing density of the surfactant at the interface.

Orientation of the Molecule: Simulations can calculate the tilt angle of the oleate chain with respect to the interface normal.

Interfacial Thickness: The width of the region over which the system properties change from one bulk phase to another.

Water Penetration: The extent to which water molecules penetrate the headgroup region and interact with the ether and ester linkages.

Studies on oligo(ethylene glycol) dendrons, which also feature ethylene (B1197577) glycol units, have shown that compression of the monolayer can lead to conformational transitions of the OEG chains and eventual desorption from the interface. mdpi.comnih.gov Similar simulations for DEGMO could predict its stability and behavior in Langmuir monolayers under varying surface pressures.

The flexibility of the this compound molecule arises from the rotation around several chemical bonds, particularly within the diethylene glycol headgroup and the oleate tail. The conformation of the ethylene glycol moiety in the liquid state is a balance between intramolecular and intermolecular interactions. nih.gov

Dihedral Angle Distribution: Ab initio MD simulations on liquid ethylene glycol have shown that while the gauche conformation is favored for the central O-C-C-O dihedral angle in the gas phase, both gauche and trans conformers are present in the liquid state due to the influence of intermolecular hydrogen bonding. nih.govresearchgate.net Simulations of DEGMO would analyze the distribution of its key dihedral angles to understand its preferred shapes in solution.

Hydrogen Bonding: The terminal hydroxyl group and the ether oxygens of the DEGMO headgroup can act as hydrogen bond acceptors, while the hydroxyl group can also be a donor. MD simulations can quantify the hydrogen bonding network between DEGMO molecules and surrounding water molecules. researchgate.net Studies on similar molecules show that water molecules have a strong tendency to form hydrogen-bonded bridges with the oxygen atoms of the same surfactant chain. researchgate.net This strong interaction with water influences the headgroup's conformation, often tilting it toward the aqueous layer. researchgate.net

Dihedral AnglePredominant Conformation (Liquid Ethylene Glycol)Approximate PopulationReference
O-C-C-Ogauche~80% researchgate.net
O-C-C-Otrans~20% researchgate.net
C-C-O-HVariable (trans, gauche)Dependent on H-bonding nih.gov

This table is based on data for liquid ethylene glycol and serves as an illustrative example for the types of conformational analyses applicable to the headgroup of this compound.

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like DEGMO spontaneously assemble into aggregates called micelles. MD simulations can model this process, providing molecular-level detail of micelle structure and dynamics. riverpublishers.com

Due to the long timescales required for spontaneous self-assembly, simulations are often started with pre-assembled aggregates or at very high surfactant concentrations to observe the process. riverpublishers.com These simulations can determine:

Core and Corona Structure: The arrangement of the hydrophobic oleate tails in the micelle core and the hydration of the diethylene glycol headgroups in the outer corona.

Solvent Penetration: The degree to which water molecules penetrate the micellar core.

Dynamics: The exchange rate of surfactant molecules between the micelle and the bulk solution.

Coarse-grained molecular dynamics (CGMD) is a related technique that simplifies the molecular representation by grouping several atoms into a single "bead." This allows for the simulation of larger systems over longer timescales, making it particularly useful for studying slow processes like micelle formation and phase behavior. mdpi.com

The accuracy of any MD simulation is fundamentally dependent on the quality of the force field used. osti.gov For a molecule like this compound, a force field would need to accurately describe the intramolecular parameters (bond lengths, angles, dihedrals) and intermolecular interactions (van der Waals and electrostatic forces).

Commonly used force fields for organic liquids and biomolecules include:

OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Widely used for organic liquids and has been applied to glycols. researchgate.netnih.gov

GAFF (General Amber Force Field): Designed for broad applicability to organic molecules. osti.govnih.gov

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular force field, often used for biomolecules but with parameters applicable to a wide range of organic compounds. nih.gov

Developing a specific force field for DEGMO would involve:

Parameterization: While many parameters can be taken from existing force fields based on atom types, specific parameters, especially partial atomic charges and dihedral angle potentials, may need to be derived from quantum mechanical calculations. nih.gov

Validation: The resulting force field must be validated by running simulations of pure liquid DEGMO and comparing the computed macroscopic properties (e.g., density, heat of vaporization) against experimental data. researchgate.netosti.govnih.gov The model's ability to reproduce known structural features, such as dihedral angle preferences, is also assessed. researchgate.net

Force FieldTypical ApplicationParameterization Basis
OPLS-AAOrganic liquids, proteinsFitting to experimental thermodynamic data
GAFFGeneral organic moleculesBased on fundamental quantum mechanics
CHARMMProteins, lipids, nucleic acidsCombination of experimental and quantum data

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on solving approximations to the Schrödinger equation, provide a highly accurate description of molecular structure and electronic properties. While computationally expensive for large systems or long simulations, they are invaluable for studying individual molecules or small clusters and for parameterizing classical force fields.

QM calculations can be used to determine the most stable three-dimensional structure of a single this compound molecule in a vacuum (gas phase). This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

This analysis provides:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles for the lowest-energy conformer.

Conformational Energy Landscape: By calculating the energy for different dihedral angles, a potential energy surface can be mapped, revealing the energy barriers between different conformers.

Electronic Properties: QM methods are used to calculate the distribution of electrons within the molecule, yielding crucial information such as:

Partial Atomic Charges: These values, which describe the electrostatic potential around each atom, are essential inputs for the electrostatic component of classical force fields used in MD simulations. nih.gov

These QM-derived properties, particularly the partial charges, are critical for ensuring that subsequent, larger-scale MD simulations accurately capture the electrostatic interactions that govern hydrogen bonding and self-assembly.

Calculation of Solvation Free Energies and Association Energies

The solvation free energy of a surfactant molecule represents the thermodynamic cost of transferring it from a vacuum or a non-polar solvent into an aqueous environment. This parameter is crucial for understanding the driving forces behind micellization, as the hydrophobic effect, a primary driver of self-assembly, is quantified by the unfavorable solvation free energy of the surfactant's non-polar tail. Similarly, the association energy describes the energetics of the interaction between two or more surfactant molecules as they begin to aggregate. Computational chemistry provides a powerful toolkit for calculating these energies, offering molecular-level insights that are often difficult to obtain experimentally.

Molecular dynamics (MD) simulations are a cornerstone technique for these calculations. In an MD simulation, the trajectories of atoms and molecules are calculated over time by solving Newton's equations of motion. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. For surfactants like this compound, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and GROMOS are commonly employed. researchgate.net These force fields have been parameterized to reproduce the thermodynamic properties of a wide range of organic molecules, including the alkane chains and ether linkages present in this compound.

Several specialized techniques can be used in conjunction with MD simulations to calculate free energy differences, which are essential for determining solvation and association energies. These "alchemical" free energy methods involve simulating a non-physical pathway that transforms the molecule of interest into another state (e.g., from interacting with the solvent to not interacting). Common methods include:

Free Energy Perturbation (FEP): This method involves gradually changing the Hamiltonian of the system from an initial state to a final state over a series of small steps. The free energy difference is then calculated by summing the free energy changes for each step.

Thermodynamic Integration (TI): In TI, the free energy difference is calculated by integrating the ensemble average of the derivative of the potential energy with respect to a coupling parameter that smoothly transforms the system from the initial to the final state.

Bennett Acceptance Ratio (BAR): This method is often more statistically efficient than FEP and TI. It calculates the free energy difference between two states by optimally combining data from simulations of both the forward and reverse transformations.

These methods have been successfully used to estimate the free energy of solvation for molecules containing functional groups relevant to this compound. For instance, studies on diethylene glycol in water have utilized MD simulations to determine its solvation free energy. researchgate.net Similarly, the aggregation behavior of oleic acid, the hydrophobic tail of this compound, has been investigated using coarse-grained MD simulations and umbrella sampling to calculate the free energy of transferring oleic acid monomers from water to an aggregate. nih.govresearchgate.net These studies provide a framework for how the solvation free energy of the full this compound molecule could be dissected and computed, considering the contributions from its hydrophilic diethylene glycol headgroup and its hydrophobic oleate tail.

The association energy between this compound molecules can also be investigated using MD simulations. By calculating the potential of mean force (PMF) between two or more surfactant molecules as a function of their separation distance, the free energy landscape of their association can be mapped out. This allows for the determination of the stability of dimers, trimers, and larger pre-micellar aggregates. The total enthalpy and energy of intermolecular hydrogen bonds, which would be significant for the diethylene glycol headgroups, can also be quantified through these simulations. mdpi.com

Computational MethodApplication in Surfactant StudiesRelevant Molecular Components
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of surfactant molecules in solution.Diethylene Glycol, Oleic Acid
Free Energy Perturbation (FEP) Calculating the free energy difference between two states, e.g., solvated vs. unsolvated.Diethylene Glycol, Oleic Acid
Thermodynamic Integration (TI) A robust method for calculating solvation free energies.Diethylene Glycol, Oleic Acid
Bennett Acceptance Ratio (BAR) An efficient method for free energy calculations.Diethylene Glycol, Oleic Acid
Umbrella Sampling Calculating the potential of mean force for surfactant association.Oleic Acid

Computational Approaches to Predictive Modeling (e.g., Critical Micelle Concentration Prediction)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant. Predicting the CMC of a surfactant without the need for experimental measurements is a key goal of computational modeling, as it can accelerate the design and screening of new surfactant molecules for various applications.

One of the most successful computational approaches for predicting the CMC of surfactants is the Quantitative Structure-Property Relationship (QSPR) methodology. QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. In the context of CMC prediction, a QSPR model is a mathematical equation that relates the CMC of a surfactant to a set of numerical descriptors that encode information about its molecular structure.

The development of a QSPR model for predicting the CMC of nonionic surfactants like this compound would typically involve the following steps:

Data Collection: A dataset of nonionic surfactants with experimentally determined CMC values is compiled. This dataset should ideally be large and structurally diverse to ensure the robustness and predictive power of the resulting model.

Molecular Descriptor Calculation: For each surfactant in the dataset, a large number of molecular descriptors are calculated using specialized software. These descriptors can be categorized as:

Constitutional Descriptors: These describe the basic composition of the molecule, such as the number of atoms of a certain type, number of bonds, and molecular weight.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties such as dipole moment and partial charges on atoms.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANNs), are used to identify the subset of descriptors that best correlates with the experimental CMC values. The resulting equation is the QSPR model. The model is then rigorously validated using internal and external validation techniques to ensure its predictive accuracy for new, unseen molecules.

For nonionic surfactants, QSPR studies have shown that the CMC is strongly influenced by the size of both the hydrophobic and hydrophilic parts of the molecule. For example, in linear alkyl ethoxylates, the number of carbon atoms in the alkyl chain and the number of ethylene oxide units in the headgroup are key parameters for predicting the CMC. For a more diverse set of nonionic surfactants, topological descriptors that capture the size and complexity of the hydrophobic group, along with descriptors for the size of the hydrophilic group, have been found to be important.

Component of QSPR ModelDescriptionExample for this compound
Dependent Variable The property to be predicted.log(CMC)
Independent Variables (Descriptors) Numerical representations of molecular structure.Number of carbon atoms in the oleate tail, number of ethylene oxide units, molecular surface area, dipole moment.
Mathematical Equation The statistical relationship between descriptors and the property.A multiple linear regression equation or a machine learning algorithm.
Training Set A set of molecules with known properties used to build the model.A diverse collection of nonionic surfactants with experimentally measured CMCs.
Validation Set A set of molecules used to test the predictive ability of the model.A separate set of nonionic surfactants not used in model training.

Environmental Considerations and Biodegradation Research

Green Chemistry Solutions for Diethylene Glycol Monooleate Lifecycle

Design for Inherently Safer Chemistry and Minimizing Environmental Impact

The design of this compound incorporates principles of inherently safer chemistry, primarily through its favorable environmental profile. The compound is recognized for its ready biodegradability and low toxicity, which contribute to a minimal environmental impact. vicchem.com As a nonionic surfactant derived from natural oils, it is considered less hazardous to both the environment and human contact compared to many other types of nonionic surfactants. vicchem.com

The inherent safety of this compound is also linked to the properties of its constituent parts. The diethylene glycol (DEG) portion of the molecule is well-studied and characterized as readily biodegradable. santos.com It is unlikely to bioaccumulate in organisms and has a low potential to adsorb to soil and sediment. santos.com Furthermore, DEG exhibits low toxicity to aquatic life. santos.com An assessment by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) concluded that diethylene glycol poses no unreasonable risk to the environment. santos.com

These characteristics—being derived from natural sources, ready biodegradability, and low ecotoxicity—are fundamental to its design as a chemical with a reduced environmental footprint.

Ecotoxicity Data for Diethylene Glycol (a precursor to this compound)

SpeciesEndpointResults (mg/L)Environmental Concern
Aquatic OrganismsGeneral> 100Low
Fish (Fathead Minnow)7-day NOEC15,380Low
Marine Algae (Phaeodactylum tricornutum)NOEC365 - 25,000Low
Marine Crustaceans (Artemia franciscana)NOEC365 - 25,000Low
Marine Molluscs (Tapes philippinarum)NOEC365 - 25,000Low
Marine Fish (Dicentrarchus labrax)NOEC365 - 25,000Low

NOEC: No Observed Effect Concentration. Data sourced from various ecotoxicological studies. santos.comnih.gov

Sustainable Production and End-of-Life Management

Sustainable Production:

The sustainable production of this compound is advanced through the use of renewable feedstocks and greener manufacturing processes. The oleate (B1233923) component is derived from oleic acid, which is abundant in vegetable oils. Sourcing these oils from certified, sustainable agriculture is a key step in ensuring a responsible supply chain. shell.com

For the diethylene glycol component, significant strides are being made to move away from traditional fossil fuel-based production. upmbiochemicals.com Companies are now producing renewable glycols from sustainably managed and certified wood sources. upmbiochemicals.com This creates a "drop-in" solution where the bio-based glycol has the same properties as its fossil-based counterpart, allowing for integration into existing production processes without compromising quality. upmbiochemicals.com Another sustainable pathway involves the production of ethylene (B1197577) glycol, the precursor to diethylene glycol, from glycerol, a waste product of the biodiesel industry. rsc.org

Research into the synthesis process itself also points towards more sustainable methods. For instance, the synthesis of similar esters has been achieved using stable, solid base catalysts. researchgate.netnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and complex post-processing steps that can lead to pollution. researchgate.net

End-of-Life Management:

The end-of-life management of this compound is primarily handled through biodegradation. The compound is described as "readily biodegradable," meaning it is broken down by microorganisms in the environment, preventing long-term persistence. vicchem.com

The diethylene glycol portion is readily biodegradable under both aerobic and anaerobic conditions. researchgate.net Studies have shown that 3 g/L of diethylene glycol can be biodegraded within 28 days. researchgate.net Research has identified specific strains of bacteria, such as Pseudomonas sp. and Xanthobacter autotrophicus, that are capable of assimilating and degrading glycol ethers. nih.gov These microorganisms break down the compounds into simpler substances like ethoxyacetic acid, which can then be further assimilated into natural biogeochemical cycles. nih.gov This capacity for biodegradation is a critical factor in the compound's environmental profile, ensuring it does not persist after its intended use.

Biodegradation Data for Diethylene Glycol

Test TypeDegradation PercentageTime FrameClassification
OECD 301B (CO2 evolution)70-80%28 daysReadily Biodegradable
OECD 301B (DOC removal)90-100%28 daysReadily Biodegradable
Wastewater Treatment SimulationGood DegradationNot specifiedBiodegradable

Data sourced from OECD guideline tests for ready biodegradability. santos.comnih.gov

Q & A

Q. What experimental parameters should be prioritized when formulating DGMO in water-in-oil (W/O) emulsions?

  • Methodological Answer : The hydrophilic-lipophilic balance (HLB) value of DGMO (4.7) determines its suitability as a W/O emulsifier . To optimize emulsion stability:
  • Calculate the required HLB for the oil phase using Griffin’s equation.
  • Conduct phase inversion temperature (PIT) studies to assess thermal stability.
  • Validate droplet size distribution via dynamic light scattering (DLS) and monitor creaming/sedimentation over time.
  • Include compatibility tests with co-surfactants (e.g., sorbitan esters) to minimize interfacial tension .

Q. How can researchers select appropriate surfactants when combining DGMO with hydrophilic actives?

  • Methodological Answer :
  • Use the HLB blending rule: Calculate weighted averages of HLB values for surfactant mixtures to match the target system (e.g., HLB 8–13 for oil-in-water emulsions).
  • Screen surfactants (e.g., polyethylene glycol derivatives) for synergistic effects using pseudo-ternary phase diagrams.
  • Assess solubility parameters (Hansen solubility parameters) to predict miscibility with polar actives .

Q. What are the best practices for handling and storing DGMO in laboratory settings?

  • Methodological Answer :
  • Store under nitrogen atmosphere in amber glass containers to prevent oxidation of the oleate chain .
  • Maintain temperatures below 25°C and monitor moisture levels (Karl Fischer titration) to avoid hydrolysis.
  • Refer to safety protocols for skin/eye protection and ventilation (e.g., OSHA guidelines) due to mild irritancy risks .

Advanced Research Questions

Q. How does DGMO enhance the efficacy of agricultural chemicals like 2,4-D herbicides?

  • Methodological Answer :
  • DGMO acts as a penetration enhancer by disrupting plant cuticle integrity. Design experiments to:
  • Quantify cuticular permeability using radiolabeled 2,4-D in in vitro leaf models.
  • Optimize DGMO concentration (e.g., 0.1–1% v/v) via regression analysis of efficacy vs. phytotoxicity .
  • Validate field performance under varying humidity/temperature using randomized block trials .

Q. What advanced techniques are recommended for detecting residual diethylene glycol (DEG) in DGMO formulations?

  • Methodological Answer :
  • Employ gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) for trace DEG quantification.
  • Use USP monograph protocols (e.g., USP <467>) with 2,2,2-trichloroethanol as an internal standard .
  • Cross-validate with gamma-ray spectroscopy to measure linear attenuation coefficients in DEG-alcohol mixtures .

Q. How can metabolic pathways of DGMO explain its organ-specific toxicity in preclinical models?

  • Methodological Answer :
  • Conduct in vitro hepatocyte/renal cell assays to identify metabolites (e.g., 2-hydroxyethoxyacetic acid) via LC-MS.
  • Compare species-specific metabolism: Rats excrete 45–70% unmetabolized DGMO, while humans show higher sensitivity due to neurotoxic metabolites .
  • Use knockout rodent models to study oxidative stress markers (e.g., glutathione depletion) in target organs .

Q. What strategies mitigate batch-to-batch variability in DGMO-based nanocarriers?

  • Methodological Answer :
  • Implement quality-by-design (QbD) principles:
  • Control raw material purity (e.g., oleic acid content via titration).
  • Optimize reaction conditions (e.g., molar ratios in esterification) using design of experiments (DoE).
  • Characterize nanocarriers with cryo-TEM and small-angle X-ray scattering (SAXS) to ensure reproducibility .

Data Contradiction Analysis

  • Toxicity Sensitivity : Humans exhibit ~10x greater sensitivity to DGMO than rodents due to differential metabolism . Researchers must adjust dose extrapolation models (e.g., allometric scaling) for preclinical-to-clinical translation.
  • HLB Consistency : DGMO’s HLB is consistently reported as 4.7 across sources, confirming its role in W/O systems . Discrepancies in co-surfactant HLB values (e.g., Span 80: 4.3 vs. 4.7) require empirical verification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.